molecular formula C19H19ClFN3O3 B2828724 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1251578-52-5

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B2828724
CAS No.: 1251578-52-5
M. Wt: 391.83
InChI Key: OWPHHJRIECSAMG-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl and fluorophenoxy groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form the imidazolidinone ring.

    Acylation: The imidazolidinone intermediate is then acylated with 2-(4-fluorophenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-1,1-dimethyl-2-oxoethyl]-N-methyl-2-(1-piperidinyl)acetamide
  • 2-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide

Uniqueness

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide stands out due to its specific combination of chlorophenyl and fluorophenoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c20-14-1-5-16(6-2-14)24-11-10-23(19(24)26)13-18(25)22-9-12-27-17-7-3-15(21)4-8-17/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPHHJRIECSAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCOC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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